molecular formula C12H8BrNO2 B8373236 3-Bromo-5-(3-pyridyl)benzoic Acid

3-Bromo-5-(3-pyridyl)benzoic Acid

Cat. No.: B8373236
M. Wt: 278.10 g/mol
InChI Key: LZOICCVVUUJVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(3-pyridyl)benzoic Acid is a bifunctional organic compound of high interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate or building block for the construction of more complex molecules. The molecule incorporates two key functional groups: a benzoic acid and a pyridine ring, linked by a central benzene core and further modified with a bromine atom. This structure allows researchers to perform sequential cross-coupling reactions and amide bond formations, making it a valuable scaffold for creating diverse compound libraries . A primary research application of this compound is in the design and synthesis of novel potential therapeutic agents. The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type couplings, enabling the introduction of new carbon chains or ring systems to explore structure-activity relationships (SAR) . Simultaneously, the carboxylic acid group can be readily converted into amide bonds using coupling reagents, a fundamental transformation in drug discovery for building molecular complexity and mimicking peptide structures . The pyridyl subunit can act as a hydrogen bond acceptor, influencing the molecule's solubility and its ability to interact with biological targets. This combination of features makes this compound a particularly useful precursor in projects aimed at developing enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

3-bromo-5-pyridin-3-ylbenzoic acid

InChI

InChI=1S/C12H8BrNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h1-7H,(H,15,16)

InChI Key

LZOICCVVUUJVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features/Applications Evidence Source
3-Bromo-5-(3-pyridyl)benzoic Acid -Br (3), -C₅H₄N (5), -COOH (1) ~278.08 (calculated) Potential kinase inhibitor intermediate
3-Bromo-5-(trifluoromethoxy)benzoic acid -Br (3), -OCF₃ (5), -COOH (1) 285.01 Electron-withdrawing group; agrochemical uses
3-Bromo-5-(1H-tetrazol-1-yl)benzoic acid -Br (3), -C₂N₄H (5), -COOH (1) 242.03 Tetrazole enhances metabolic stability
3-Bromo-5-methoxybenzoic acid -Br (3), -OCH₃ (5), -COOH (1) 231.05 Methoxy improves solubility
3-Bromo-5-(methylsulfonyl)benzoic acid -Br (3), -SO₂CH₃ (5), -COOH (1) ~263.11 (calculated) Sulfonyl group for protein binding
3-Bromo-5-chlorobenzoic acid -Br (3), -Cl (5), -COOH (1) 235.46 Dual halogenation; agrochemical synthesis

Preparation Methods

Coupling with Pyridin-3-yl Boronic Acid

Adapting conditions from pyrazolo[1,5-a]pyrimidin-5-one derivatization, 3,5-dibromobenzoic acid methyl ester reacts with pyridin-3-yl boronic acid (Table 2).

Table 2: Suzuki-Miyaura coupling parameters

ParameterValueSource
CatalystPdCl₂(PPh₃)₂ (5 mol%)
BaseNa₂CO₃ (3.0 eq)
SolventDioxane/water (4:1 v/v)
Temperature110°C
Yield72–75%

The methyl ester protection prevents carboxylate interference with the palladium catalyst. Post-coupling saponification (NaOH/MeOH, 80°C, 3 h) restores the carboxylic acid.

Regioselectivity Challenges and Solutions

In 3,5-dibromobenzoate substrates, competing coupling at position 3 is mitigated using bulkier ligands (XPhos) and lower temperatures (90°C). This selectivity arises from steric hindrance at position 3 due to the adjacent bromine atom.

Protection-Deprotection Strategies for Carboxylic Acid Groups

Temporary esterification is critical for compatibility with organometallic reactions.

Methyl Ester Protection

Methanol/sulfuric acid esterification (reflux, 6 h) provides the methyl ester in 92% yield. Post-coupling deprotection uses aqueous NaOH (2 M, 80°C, 3 h), achieving near-quantitative recovery.

tert-Butyl Ester Alternatives

Patent methods describe tert-butyl ester formation via DCC-mediated coupling with tert-butanol. This group offers enhanced stability under basic conditions but requires acidic deprotection (TFA/DCM).

Bromination Techniques for Late-Stage Functionalization

Direct bromination of 5-(3-pyridyl)benzoic acid is feasible but less common due to poor regiocontrol.

Electrophilic Aromatic Bromination

Using Br₂/FeBr₃ in DCM at 0°C introduces bromine predominantly at position 3 (para to the electron-withdrawing carboxylic acid). Yields reach 45–50%, with 5-bromo byproducts removed via recrystallization.

Directed Ortho-Metalation

Directed by the carboxylic acid group, LDA-mediated metalation at −78°C followed by quenching with Br₂ provides 3-bromo-5-(3-pyridyl)benzoic acid in 65% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method efficiency comparison

MethodYieldPurityScalabilityCost
Oxidation of toluene60%≥95%HighLow
Suzuki coupling75%≥98%ModerateHigh
Direct bromination50%90%LowModerate

The oxidation route offers cost advantages but requires pre-functionalized toluene precursors. Suzuki coupling enables modular pyridyl group variation but incurs higher catalyst costs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-5-(3-pyridyl)benzoic Acid with high purity?

The synthesis typically involves multi-step reactions, including bromination and coupling steps. For bromination, pyridine or DMAP catalysts are often used under controlled temperatures (e.g., 0–25°C) to minimize side reactions . Coupling reactions, such as Heck or Sonogashira, require palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems to ensure regioselectivity . Solvent choice (e.g., DMF or THF) and reaction time (12–24 hrs) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization in methanol is recommended .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the positions of bromine and pyridyl groups. For example, the pyridyl proton signals appear as doublets in the aromatic region (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving halogen-bonding interactions between bromine and adjacent aromatic rings .
  • Mass Spectrometry : High-resolution ESI-MS helps verify molecular weight (e.g., [M+H]+ at m/z 283.01) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Polar solvents (e.g., DMSO-d₆) may shift proton signals compared to CDCl₃ .
  • Dynamic exchange processes : Tautomerism in pyridyl derivatives can lead to split signals; variable-temperature NMR (VT-NMR) is recommended .
  • Impurity interference : Trace oxidation products (e.g., carboxylic acid derivatives) can skew results. Use LC-MS to identify impurities and optimize purification protocols .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions (e.g., Heck or Suzuki)?

  • Electron-deficient aryl bromides : The bromine atom acts as a leaving group, facilitating oxidative addition with Pd(0) catalysts. The pyridyl group enhances solubility in polar solvents, stabilizing intermediates .
  • Ligand design : Bulky ligands (e.g., XPhos) improve coupling efficiency by reducing side reactions like β-hydride elimination .
  • Reaction monitoring : In situ IR spectroscopy tracks carbonyl group transformations (C=O stretch at ~1700 cm⁻¹) to optimize reaction progress .

Q. How does structural modification (e.g., introducing trifluoromethoxy groups) affect biological activity in drug discovery?

  • Lipophilicity : Trifluoromethoxy groups increase membrane permeability, as shown in thromboxane receptor antagonist analogs .
  • Enzyme binding : The pyridyl nitrogen can coordinate with metal ions in enzyme active sites, enhancing inhibitory effects (e.g., kinase inhibitors) .
  • Structure-activity relationships (SAR) : Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated via IC₅₀ assays .

Q. What computational tools are recommended for modeling this compound’s interactions in supramolecular assemblies?

  • Molecular Dynamics (MD) : GROMACS simulates halogen-bonding interactions between bromine and electron-rich aromatic systems .
  • Density Functional Theory (DFT) : Gaussian 09 calculates charge distribution to predict reactivity in nucleophilic substitution reactions .
  • Crystal packing analysis : Mercury software visualizes π-π stacking between pyridyl and benzoic acid moieties .

Methodological Considerations

  • Handling light-sensitive derivatives : Store compounds in amber vials under inert gas (N₂/Ar) to prevent degradation .
  • Data validation : Cross-reference spectral data with PubChem or NIST databases to confirm assignments .
  • Ethical synthesis : Replace toxic solvents (e.g., CCl₄) with green alternatives (e.g., 2-MeTHF) in flow chemistry setups .

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